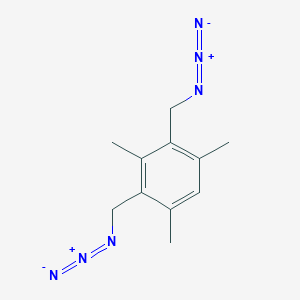
















|
REACTION_CXSMILES
|
ClCC1C(C)=CC(C)=C(CCl)C=1C.[C-]#N.[Na+].[N-]=[N+]=[N-].[Na+].[C:21]([CH2:23][C:24]1[C:25]([CH3:36])=[C:26]([C:31]([CH3:35])=[CH:32][C:33]=1[CH3:34])[CH2:27][N:28]=[N+]=[N-])#[N:22].C(CC1C(C)=CC(C)=C(CC#N)C=1C)#N.N(CC1C(C)=CC(C)=C(CN=[N+]=[N-])C=1C)=[N+]=[N-].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.Cl.C([O-])([O-])=O.[K+].[K+]>CS(C)=O.C1COCC1.O>[C:21]([CH2:23][C:24]1[C:25]([CH3:36])=[C:26]([C:31]([CH3:35])=[CH:32][C:33]=1[CH3:34])[CH2:27][NH2:28])#[N:22] |f:1.2,3.4,10.11.12|
|


|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC1=C(C(=C(C=C1C)C)CCl)C
|
|
Name
|
|
|
Quantity
|
2.25 g
|
|
Type
|
reactant
|
|
Smiles
|
[C-]#N.[Na+]
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
|
Name
|
|
|
Quantity
|
4.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
|
Name
|
3-cyanomethyl-2,4,6-trimethylbenzyl azide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)CC=1C(=C(CN=[N+]=[N-])C(=CC1C)C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)CC1=C(C(=C(C=C1C)C)CC#N)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N(=[N+]=[N-])CC1=C(C(=C(C=C1C)C)CN=[N+]=[N-])C
|
|
Name
|
|
|
Quantity
|
18 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
FILTRATION
|
|
Details
|
The resulting precipitate was filtered
|
|
Type
|
CUSTOM
|
|
Details
|
to give
|
|
Type
|
CUSTOM
|
|
Details
|
This mixture was not separated
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with dichloromethane
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)CC=1C(=C(CN)C(=CC1C)C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2 g | |
| YIELD: PERCENTYIELD | 25% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |